molecular formula C14H10Cl3NO3 B4411198 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide

5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide

Cat. No. B4411198
M. Wt: 346.6 g/mol
InChI Key: WPBXDQOAAWKIST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as diclofenac impurity E and is commonly used as a reference standard in analytical chemistry.

Mechanism of Action

The mechanism of action of 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide involves the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins. Prostaglandins are lipid mediators that play a crucial role in the inflammatory response. By inhibiting COX enzymes, this compound reduces the production of prostaglandins, thereby reducing inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory cytokines such as interleukin-1β (IL-1β), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α). It also reduces the expression of adhesion molecules, which are involved in the recruitment of immune cells to the site of inflammation. Additionally, it has been shown to reduce the production of reactive oxygen species (ROS), which play a role in the pathogenesis of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide in lab experiments is its high purity, which ensures reproducible results. Additionally, it is a well-characterized compound, and its synthesis method is well-established. However, one limitation of using this compound is its potential toxicity, which may require careful handling and disposal.

Future Directions

There are several future directions for the study of 5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide. One potential direction is the investigation of its potential use as a tumor suppressor and its ability to inhibit the growth of cancer cells. Another direction is the study of its potential use in the treatment of other inflammatory disorders such as inflammatory bowel disease and psoriasis. Additionally, the development of novel derivatives of this compound with improved efficacy and reduced toxicity is an area of active research.

Scientific Research Applications

5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, analgesic, and antipyretic properties, making it a potential candidate for the treatment of various inflammatory disorders such as rheumatoid arthritis, osteoarthritis, and gout. Additionally, it has been investigated for its potential use as a tumor suppressor and for its ability to inhibit the growth of cancer cells.

properties

IUPAC Name

5-chloro-N-(3,5-dichloro-4-hydroxyphenyl)-2-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10Cl3NO3/c1-21-12-3-2-7(15)4-9(12)14(20)18-8-5-10(16)13(19)11(17)6-8/h2-6,19H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WPBXDQOAAWKIST-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=C(C(=C2)Cl)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10Cl3NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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